3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine
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Overview
Description
SR33805 is a potent calcium channel antagonist known for its ability to block L-type calcium channels. It has been extensively studied for its effects on cardiac myofilament calcium sensitivity and its potential therapeutic applications in treating heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR33805 involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Substitution reactions: Various substituents are introduced to the indole core through nucleophilic substitution reactions.
Sulfonylation: The introduction of the sulfonyl group is a crucial step, often involving sulfonyl chlorides under basic conditions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of SR33805 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis steps.
Continuous flow processes: For certain steps, continuous flow reactors may be employed to enhance efficiency.
Purification: Industrial purification techniques such as large-scale chromatography and crystallization are used to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
SR33805 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of SR33805.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides, sulfonyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of SR33805, which may have different pharmacological properties and applications .
Scientific Research Applications
SR33805 has a wide range of scientific research applications, including:
Cardiovascular research: It is used to study the effects of calcium channel blockers on heart function, particularly in the context of heart failure.
Cellular biology: SR33805 is used to investigate calcium signaling pathways in various cell types.
Pharmacology: The compound is studied for its potential therapeutic applications in treating cardiovascular diseases.
Drug development: SR33805 serves as a lead compound for the development of new calcium channel blockers.
Mechanism of Action
SR33805 exerts its effects by blocking L-type calcium channels, which are crucial for calcium influx in cardiac and smooth muscle cells. By inhibiting these channels, SR33805 reduces calcium entry into the cells, leading to decreased muscle contraction. This mechanism is particularly beneficial in conditions such as heart failure, where excessive calcium influx can exacerbate the disease .
Comparison with Similar Compounds
Similar Compounds
Fantofarone: Another calcium channel blocker with similar properties but different pharmacokinetics.
Verapamil: A well-known calcium channel blocker used in clinical practice.
Diltiazem: Another clinically used calcium channel blocker with a different mechanism of action
Uniqueness of SR33805
SR33805 is unique due to its potent calcium channel blocking activity and its ability to increase myofilament calcium sensitivity without significantly affecting calcium transient amplitude. This makes it particularly effective in improving contractility in failing hearts .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLMUIRZIMTHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153241 |
Source
|
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121345-64-0 |
Source
|
Record name | SR 33805 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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